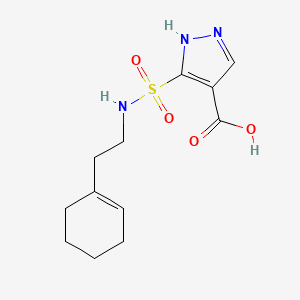

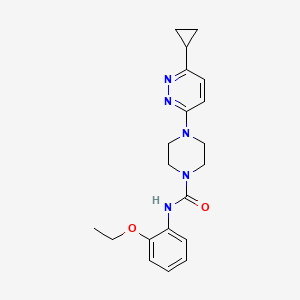

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” is assigned by HRMS, IR, 1H and 13C NMR experiments .

Chemical Reactions Analysis

The novel compound “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” is investigated as an inhibitor of ENT1 and ENT2. Nucleoside transporter-deficient PK15NTD cells stably expressing ENT1 and ENT2 showed that this compound inhibited [3H]uridine and [3H]adenosine transport .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” are determined by various spectral analysis such as FTIR, UV-Vis, 1H and 13C NMR .

Scientific Research Applications

- Structure-Activity Relationship (SAR) : Analogue studies revealed that the presence of a halogen substitute near the piperazine ring’s fluorophenyl moiety is essential for inhibitory effects on both ENT1 and ENT2. Compound 3c emerged as the most potent inhibitor, reducing uridine uptake in both ENT1 and ENT2 without affecting Km. It acts as an irreversible and non-competitive inhibitor.

- The piperazine ring in this compound suggests potential applications in neuropharmacology. It may act as a modulator of neurotransmitter activity .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Neuropharmacological Modulation

Mechanism of Action

The mechanism of action of “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” is similar to that of Fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI). This compound binds to the serotonin transporter and inhibits its activity, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.

Future Directions

The future directions of research on “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” could include further studies on its inhibitory potential on α-amylase . Additionally, more research could be conducted to explore its potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name |

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-19-7-10-21(11-8-19)34(32,33)26-18-29-24-12-9-20(2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNGFHLSGFHQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)

![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)